2-Fluorobenzenesulfonyl chloride
Overview
Description
2-Fluorobenzenesulfonyl chloride, also known as o-fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride . It has a molecular formula of CHClFOS, an average mass of 194.611 Da, and a monoisotopic mass of 193.960449 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and a sulfonyl chloride group attached to it . The exact positions of these groups on the benzene ring are not specified in the available sources.Physical and Chemical Properties Analysis
This compound has a refractive index of 1.537, a boiling point of 246-247 °C, a melting point of 27-30 °C, and a density of 1.47 g/mL at 25 °C . Other physical and chemical properties are not specified in the available sources.Scientific Research Applications
Synthesis of Intermediates and Compounds
Synthesis of Pesticides
2-Fluorobenzenesulfonyl chloride is utilized in synthesizing key intermediates for pesticide production, such as methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is used in herbicidal preparations (Xiao-hua Du et al., 2005).
Creation of Isomeric Compounds
This compound is vital in the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides, showcasing its versatility in chemical synthesis (Sergey Zhersh et al., 2010).
Production of Benzothiadiazine Dioxides
this compound is also used in producing 1,2,4-benzothiadiazine-1,1-dioxides under mild, non-catalytic conditions, highlighting its role in facilitating complex chemical reactions (A. Cherepakha et al., 2011).
Research and Development
Chemical Space Exploration
In solid-phase synthesis, polymer-supported benzenesulfonamides prepared from this compound have been used as key intermediates for diverse chemical transformations, expanding the scope of research in chemical space (Veronika Fülöpová & M. Soural, 2015).
Synthesis of Radiopharmaceuticals
It plays a role in synthesizing fluorine-18 labeled analogs of drugs used in positron emission tomography (PET) imaging, contributing to advancements in medical imaging and diagnostics (G. G. Shiue et al., 2001).
Development of New Pharmaceuticals
this compound is used as a precursor in the development of new pharmaceuticals, demonstrating its critical role in drug discovery and development (Z. Ryu et al., 2008).
Safety and Hazards
2-Fluorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .
Mechanism of Action
Target of Action
2-Fluorobenzenesulfonyl chloride is a fluorinated arylsulfonyl chloride
Mode of Action
The mode of action of this compound involves the reaction of the sulfonyl chloride group with nucleophiles. The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes the sulfur atom electrophilic and susceptible to nucleophilic attack. This allows the compound to form various derivatives through substitution reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific derivatives it forms through its reactions with nucleophiles. For example, if it reacts with an amine to form a sulfonamide, the resulting compound could potentially inhibit enzymes or modulate receptor activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group . Additionally, the compound’s reactivity and stability could be affected by factors such as pH, temperature, and the presence of other reactive species.
Properties
IUPAC Name |
2-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZKAQCISWFDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183286 | |
Record name | 2-Fluorobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-21-7 | |
Record name | 2-Fluorobenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorobenzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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